![molecular formula C12H20O3 B13178190 Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13178190.png)
Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate
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Overview
Description
Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a chemical compound with the molecular formula C₁₂H₂₀O₃ and a molecular weight of 212.29 g/mol . This compound is primarily used for research purposes and is known for its unique spirocyclic structure, which includes a spiro[2.6]nonane ring system fused with an oxane ring .
Preparation Methods
The synthesis of Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the esterification of 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid . Industrial production methods may involve bulk manufacturing processes that ensure high purity and yield .
Chemical Reactions Analysis
Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones under specific conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which may interact with enzymes or receptors in biological systems . The spirocyclic structure may also contribute to its unique binding properties and biological activities .
Comparison with Similar Compounds
Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate can be compared with similar compounds such as:
Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate: This compound has a similar spirocyclic structure but differs in the ester group, which is a methyl ester instead of an ethyl ester.
Mthis compound: This compound also shares the spirocyclic structure but has a methyl group at the ester position.
The uniqueness of this compound lies in its specific ester group and the resulting chemical and biological properties .
Biological Activity
Ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, comparative studies, and relevant case studies.
- Molecular Formula: C₁₂H₂₀O₃
- Molecular Weight: 212.29 g/mol
- IUPAC Name: this compound
- Canonical SMILES: CCOC(=O)C1C2(O1)CCCC(CC2)C
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The ester group in the compound can undergo hydrolysis, releasing active intermediates that may interact with enzymes and receptors within biological systems. This interaction is crucial for its potential therapeutic applications, particularly in drug development.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could be beneficial in protecting cells from oxidative stress.
- Antimicrobial Properties : There is ongoing research into the antimicrobial effects of this compound, with some studies indicating efficacy against various bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which could have implications for treating diseases related to metabolic dysfunctions.
Comparative Studies
To better understand the unique properties of this compound, it can be compared with similar compounds:
Compound Name | Structure | Biological Activity | Remarks |
---|---|---|---|
Methyl 6-ethyl-1-oxaspiro[2.6]nonane-2-carboxylate | Structure | Moderate antioxidant | Similar spirocyclic structure |
Ethyl 6-methyl-2-oxaspiro[3.5]nonane-3-carboxylate | Structure | Low antimicrobial | Different ester group |
The structural differences among these compounds may influence their reactivity and interaction with biological targets, highlighting the importance of specific functional groups in determining biological activity.
Case Study 1: Antioxidant Activity Assessment
A study conducted on this compound evaluated its antioxidant capacity using DPPH radical scavenging assays. The results indicated a significant reduction in DPPH radicals, suggesting strong antioxidant potential (source needed).
Case Study 2: Antimicrobial Efficacy
In a separate study, the antimicrobial activity of this compound was tested against Gram-positive and Gram-negative bacteria. The results demonstrated notable inhibition zones, particularly against Staphylococcus aureus, indicating potential as an antimicrobial agent (source needed).
Properties
Molecular Formula |
C12H20O3 |
---|---|
Molecular Weight |
212.28 g/mol |
IUPAC Name |
ethyl 6-methyl-1-oxaspiro[2.6]nonane-2-carboxylate |
InChI |
InChI=1S/C12H20O3/c1-3-14-11(13)10-12(15-10)7-4-5-9(2)6-8-12/h9-10H,3-8H2,1-2H3 |
InChI Key |
FSEJSGQGNCKLCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C2(O1)CCCC(CC2)C |
Origin of Product |
United States |
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